![molecular formula C11H14FN3O B2418031 3-[(5-氟嘧啶-2-基)氧]-1-氮杂双环[2.2.2]辛烷 CAS No. 2200610-68-8](/img/structure/B2418031.png)
3-[(5-氟嘧啶-2-基)氧]-1-氮杂双环[2.2.2]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[222]octane is a bicyclic compound that features a fluoropyrimidine moiety attached to an azabicyclo[222]octane structure
科学研究应用
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine component can be synthesized through various methods, including the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluoropyrimidine is then coupled with an azabicyclo[2.2.2]octane precursor. This step often involves the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[2.2.2]octane moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoropyrimidine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the azabicyclo[2.2.2]octane moiety.
Reduction: Reduced derivatives of the fluoropyrimidine moiety.
Substitution: Substituted pyrimidine derivatives.
作用机制
The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicyclo[2.2.2]octane structure may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
3-[(5-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-[(5-Chloropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRMSJHOAGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
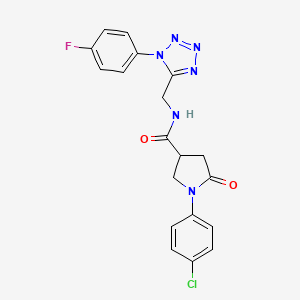
![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
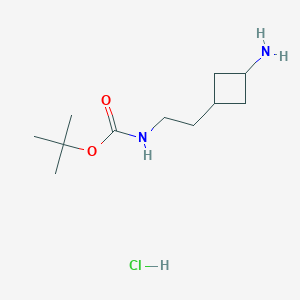
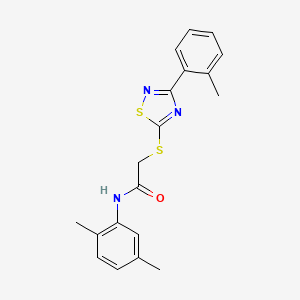
![Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2417960.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
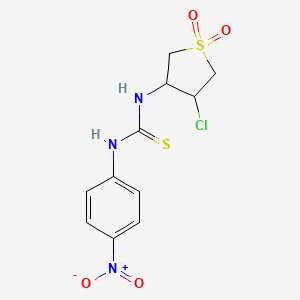
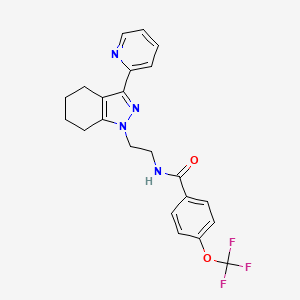
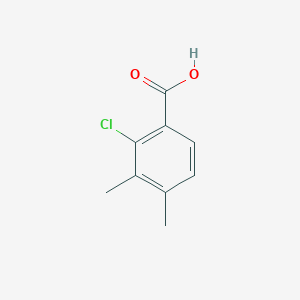
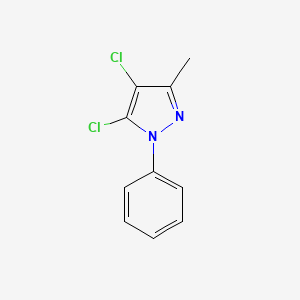
![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)
